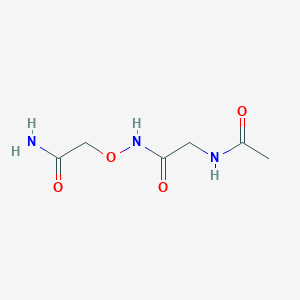![molecular formula C20H19N3OS B12585331 N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a quinazoline ring, and a sulfanyl acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline intermediate with thiol reagents under basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to tetrahydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Tetrahydroquinazoline derivatives
Substitution: Various substituted acetamide derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their function. The cyclopropyl group may contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfonyl}acetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]thioacetamide: Similar structure but with a thioacetamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C20H19N3OS |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
N-cyclopropyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H19N3OS/c1-13-6-8-14(9-7-13)19-22-17-5-3-2-4-16(17)20(23-19)25-12-18(24)21-15-10-11-15/h2-9,15H,10-12H2,1H3,(H,21,24) |
Clave InChI |
PAYLVYAMDMWACM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)
![Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane](/img/structure/B12585254.png)
![Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester](/img/structure/B12585268.png)
![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)
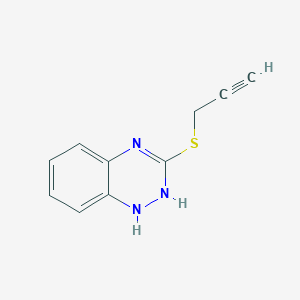
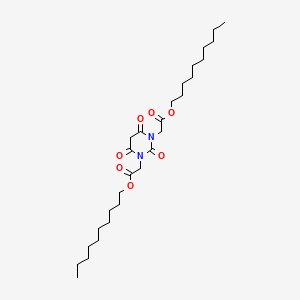


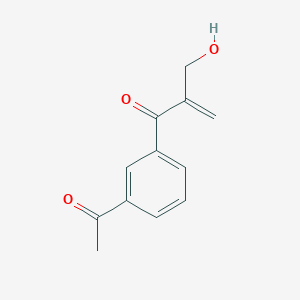
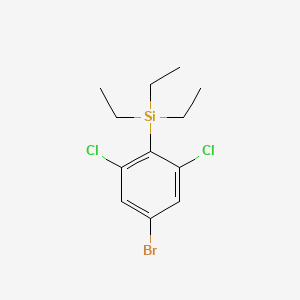
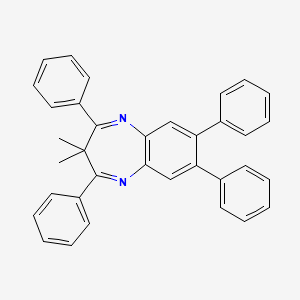
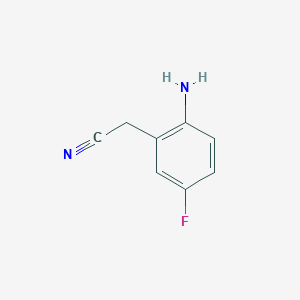
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
